
Spectroscopic Analysis of 2-Acetylbenzoic Acid:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetylbenzoic acid

Cat. No.: B015094 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetylbenzoic
acid (CAS 577-56-0), a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Data Presentation
The following tables summarize the key spectroscopic data for 2-Acetylbenzoic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Experimental ¹H and ¹³C NMR spectral data with assigned chemical shifts for 2-Acetylbenzoic
acid are not readily available in public scientific databases. However, spectra are noted to be

available from commercial suppliers such as Sigma-Aldrich.[1] The expected resonances,

based on the chemical structure, are described below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the

carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of

7.5-8.2 ppm. The methyl protons should present as a singlet around 2.6 ppm. The carboxylic

acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10

ppm, and its position can be concentration-dependent.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display nine distinct signals

corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the acetyl

and carboxylic acid groups are expected at the most downfield shifts (typically >160 ppm). The

aromatic carbons will resonate in the approximate range of 125-140 ppm, and the methyl

carbon of the acetyl group will appear at a more upfield position (around 25-30 ppm).

Table 2: Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Acetylbenzoic acid exhibits characteristic absorption bands

corresponding to its functional groups. The data below is indicative of a solid-state

measurement (e.g., KBr pellet or ATR). A gas-phase IR spectrum is also available through the

NIST WebBook.[2]

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~3080-3030 Medium C-H stretch (Aromatic)

~1700-1680 Strong
C=O stretch (Carboxylic Acid

Dimer)

~1680 Strong C=O stretch (Ketone)

~1600, ~1475 Medium-Weak C=C stretch (Aromatic)

~1320-1210 Strong C-O stretch (Carboxylic Acid)

~920 Broad, Medium
O-H bend (out-of-plane,

Carboxylic Acid Dimer)

Note: The broadness of the O-H stretch is due to hydrogen bonding. The carbonyl stretching

frequencies can be influenced by the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data
The mass spectrum of 2-Acetylbenzoic acid obtained by electron ionization (EI) shows a

molecular ion peak and several characteristic fragment ions.
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m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

149 High [M - CH₃]⁺

121 Moderate [M - COOH]⁺

105 High [C₆H₅CO]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Acetylbenzoic
acid.

Materials:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm diameter)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

2-Acetylbenzoic acid sample

Internal standard (e.g., Tetramethylsilane - TMS)

Pipettes and vials

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 2-Acetylbenzoic acid and dissolve it

in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent
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is critical; DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic

proton.

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is

appropriate for the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the

solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp,

symmetrical peaks.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

A standard pulse sequence for ¹H NMR is used.

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and

enhance the signal-to-noise ratio.

Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to

thousands) and a longer relaxation delay may be necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase and baseline correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-Acetylbenzoic acid using their

characteristic vibrational frequencies. This protocol describes the KBr pellet method for solid

samples.

Materials:

FTIR spectrometer

Hydraulic press

KBr pellet die set

Agate mortar and pestle

Infrared lamp

Potassium bromide (KBr), spectroscopy grade

2-Acetylbenzoic acid sample

Spatula

Procedure:

Sample Preparation:

Dry the KBr powder under an infrared lamp or in an oven to remove any absorbed

moisture, which can interfere with the spectrum.

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.
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Add a very small amount of the 2-Acetylbenzoic acid sample (approx. 1-2 mg). The

sample-to-KBr ratio should be low to avoid overly intense absorption bands.

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained.

Pellet Formation:

Assemble the KBr pellet die. Transfer a portion of the sample mixture into the die.

Spread the powder evenly.

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few

minutes.

Release the pressure carefully. A transparent or translucent KBr pellet should be formed.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Acetylbenzoic
acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b015094?utm_src=pdf-body
https://www.benchchem.com/product/b015094?utm_src=pdf-body
https://www.benchchem.com/product/b015094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Mass spectrometer with an electron ionization source (often coupled with a gas

chromatograph - GC-MS)

Direct insertion probe or GC inlet

Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

2-Acetylbenzoic acid sample

Procedure:

Sample Introduction:

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube,

which is then inserted into the probe. The probe is introduced into the ion source of the

mass spectrometer. The sample is then heated to volatilize it directly into the ionization

chamber.

GC Inlet: A dilute solution of the sample is injected into the gas chromatograph. The

compound is volatilized and separated from the solvent and any impurities on the GC

column before entering the mass spectrometer's ion source.

Ionization:

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV).

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

The excess energy imparted to the molecular ion can cause it to fragment into smaller,

charged ions and neutral radicals.

Mass Analysis:
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The positively charged ions are accelerated out of the ion source and into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The difference in mass

between the molecular ion and the fragment ions can indicate the loss of specific neutral

fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Acetylbenzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b015094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample: 2-Acetylbenzoic Acid

NMR Sample Preparation
(Dissolve in deuterated solvent)

IR Sample Preparation
(e.g., KBr Pellet)

MS Sample Introduction
(Volatilization)

NMR Data Acquisition
(¹H and ¹³C Spectra)

FTIR Data Acquisition
(IR Spectrum)

MS Data Acquisition
(Mass Spectrum)

NMR Data Analysis
(Chemical Shifts, Coupling, Integration)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 2-Acetylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2-Acetylbenzoic acid [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b015094?utm_src=pdf-body-img
https://www.benchchem.com/product/b015094?utm_src=pdf-body
https://www.benchchem.com/product/b015094?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetylbenzoic-acid
https://webbook.nist.gov/cgi/inchi?ID=C577560&Mask=80
https://www.benchchem.com/product/b015094#spectroscopic-data-of-2-acetylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b015094#spectroscopic-data-of-2-acetylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b015094#spectroscopic-data-of-2-acetylbenzoic-acid-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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